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Parameter
Value for
Valacyclovir

Value for Acyclovir
(Metabolite)

Notes & Conditions

Absolute
Bioavailability

~54.5% ± 9.1%

[1]

15-30% [2] Bioavailability of acyclovir after

valacyclovir administration is
significantly higher than after

acyclovir itself.

Protein Binding 13.5% - 17.9% [1] Low (specific value

not detailed in
sources)

Binding to human plasma proteins is

low for both.

Volume of
Distribution

Information not
directly available

1.34 ± 0.65 L/kg (in
pediatric patients)

[1]

Reflects distribution of the active
metabolite, acyclovir.

Primary Route of
Elimination

Renal excretion

[1]

Renal excretion [1] After a dose, 46% recovered in urine,

47% in feces as acyclovir or
metabolites [1].

CSF/Plasma AUC
Ratio

Information not
directly available

~25% [1] Penetration into the cerebrospinal
fluid (CSF) for the active drug.
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Stability and Luminal Degradation

Property Condition/Value Implication

Aqueous
Stability

Highly pH-dependent [2] Impacts formulation and shelf-life.

Half-life (t0.50) pH 2: ~0.5 hours; pH 7:

~14 hours [2]

Significant degradation in acidic environments (e.g.,

stomach).

Luminal
Degradation

Converted to acyclovir in

gut lumen [2]

Contributes to less-than-complete bioavailability;

fecal recovery is acyclovir, not valacyclovir [2].

Mechanism of Absorption and Conversion

The following diagram illustrates the primary pathway of valacyclovir from oral administration to its

systemic action.
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Valacyclovir Oral Absorption and Activation Pathway
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Valacyclovir is actively absorbed via hPEPT1 and converted to acyclovir in the enterocyte and liver [3] [1]

[2].
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Key Experimental Models and Protocols

Research into valacyclovir pharmacokinetics relies on specific in silico, in vitro, and in vivo models.

ACAT Model for Predicting Intestinal Absorption

The Advanced Compartmental Absorption and Transit (ACAT) model is a physiology-based mechanism

implemented in software like GastroPlus to predict oral drug absorption [3].

Key Input Parameters: The model integrates data on the drug's physical-chemical properties (e.g.,
pKa, solubility), dose information, and GI physiology. Critically, it incorporates in situ permeability
data and regional PEPT1 expression levels in the intestine [3].
Modeling Transport: In wildtype mice, valacyclovir absorption is modeled as a combination of

Michaelis-Menten kinetics (for PEPT1-mediated uptake) and first-order passive diffusion. In
PEPT1 knockout models, absorption is modeled as passive diffusion only, with additional input for the

luminal absorption of the degradation product, acyclovir [3].
Application & Findings: This model quantified that in wildtype mice, ~70% of valacyclovir is

absorbed, primarily in the duodenum (42%) and jejunum (24%). In contrast, PEPT1 knockout mice
showed only 40% absorption, which was more distributed along the intestinal tract [3].

In Vitro Stability and Metabolism assays

Understanding the stability of valacyclovir is crucial for explaining its bioavailability.

Stability in Aqueous Buffers: Valacyclovir's chemical stability is assessed by incubating the drug in

buffers across a physiological pH range (e.g., pH 2-8) at 37°C. The disappearance of the intact drug
is monitored over time using HPLC, and degradation rate constants and half-lives are calculated [2].

Metabolism in Intestinal Homogenates: To study presystemic hydrolysis, valacyclovir is incubated
in homogenates of human or animal intestinal tissues. The generation of acyclovir is measured to

determine the hydrolysis rate, confirming the role of non-cytochrome P450 enzymes in its conversion
[2].

Research Implications and Considerations

CNS Penetration: A recent 2025 Bayesian PBPK modeling study highlights that standard intravenous

acyclovir dosing for encephalitis may fail to maintain effective trough concentrations in key CNS
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compartments like the brain extracellular fluid [4]. This suggests that plasma concentrations may
not reliably predict CNS efficacy.
Role of Renal Function: Clearance of both valacyclovir and acyclovir is highly correlated with renal

function [5]. Dosing must be adjusted in renal impairment to prevent drug accumulation and toxicity,
such as neurotoxicity from the metabolite 9-CMMG [5] [6].

Transporter-Mediated Interactions: Although not extensively detailed in the results, valacyclovir's
renal elimination involves tubular secretion. Co-administration with drugs that compete for this

pathway (e.g., probenecid) may increase plasma levels of acyclovir [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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